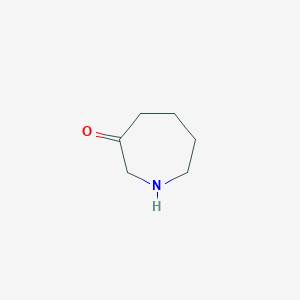

Azepan-3-one

Overview

Description

Azepan-3-one, also known as this compound hydrochloride, is a chemical compound with the molecular formula C6H12ClNO . It is a compound that has been used in various research and development applications .

Synthesis Analysis

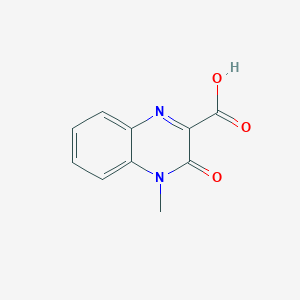

This compound can be synthesized from the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile . This synthesis process involves a one-pot synthesis strategy, which includes recyclization reactions of small or middle ring expansion and multicomponent heterocyclization reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C6H12ClNO . The molecular weight of this compound is 149.61858 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it has been found to be present during the synthesis of besifloxacin, a potent antibiotic . It was identified as the N-substituted regioisomer of besifloxacin .Physical And Chemical Properties Analysis

This compound is a compound that needs to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . It has a molecular weight of 149.61858 .Scientific Research Applications

Pharmacological Properties and Therapeutic Applications

Azepan-3-one and its derivatives exhibit a variety of pharmacological properties, making them significant in the discovery of new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. These compounds have shown promise in areas such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, and other applications. The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds provide insights for future drug discovery (Gao-Feng Zha et al., 2019).

Development of Azepane Derivatives as PKB Inhibitors

Novel azepane derivatives have been developed and evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives are designed based on molecular modeling studies and exhibit high in vitro inhibitory activity against PKA and PKB-alpha. Such developments indicate azepane's potential in medicinal chemistry for treating various conditions (C. Breitenlechner et al., 2004).

Biodistribution and Radiation Dosimetry Studies

Studies on azepane derivatives like 18F-FTC-146, used in PET imaging, have assessed their safety, biodistribution, and radiation dosimetry in humans. This research provides valuable data for the potential use of these compounds in imaging various neuroinflammatory diseases (Trine Hjørnevik et al., 2017).

Synthesis for Specific Therapeutic Agents

Specific synthesis methods have been developed for azepane derivatives like those used in the CGRP receptor antagonist clinical candidate telcagepant. These methods enable the production of azepane-based compounds for extensive preclinical evaluation, highlighting azepane's role in developing migraine treatments (C. Burgey et al., 2008).

Energetics and Conformational Studies

Thermochemical studies of azepan and azepan-1-ylacetonitrile provide insights into their energetic analysis and standard enthalpy of formation. Such studies are crucial for understanding the structural and reactivity behavior of these compounds (Vera L. S. Freitas et al., 2014).

Broad-Spectrum Chemokine Inhibitors

Azepane derivatives like 3-(acylamino)azepan-2-ones have been identified as stable broad-spectrum chemokine inhibitors. These compounds demonstrate significant anti-inflammatory activity in vivo and highlight azepane's potential in developing powerful anti-inflammatory agents (D. Fox et al., 2005).

Kv1.3 Potassium Channel Blockers

Azepane-oxazolidinones, as novel blockers of the Kv1.3 potassium channel, have applications in treating diseases like diabetes, psoriasis, obesity, transplant rejection, and T-cell mediated autoimmune diseases. This area of research illustrates azepane's role in immunosuppression and metabolic disorder treatments (H. Wulff, 2010).

Herbicidal Activities

Azepane derivatives have also been explored for herbicidal activities against plants like rape and barnyard grass. This application shows azepane's potential beyond medicinal uses, extending to agricultural chemistry (Yi‐Feng Wang et al., 2006).

Safety and Hazards

Azepan-3-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity and skin corrosion/irritation . It can also cause serious eye damage/eye irritation and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

properties

IUPAC Name |

azepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGKKJHGZOGVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578377 | |

| Record name | Azepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171257-01-5 | |

| Record name | Azepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)